![molecular formula C9H12O4 B163122 2,3-Norbornanedicarboxylic Acid CAS No. 1724-08-9](/img/structure/B163122.png)
2,3-Norbornanedicarboxylic Acid
Overview
Description
2,3-Norbornanedicarboxylic Acid is an organic compound, also known as 2,3-furandicarboxylic acid . It is a colorless crystalline solid, soluble in water and many organic solvents . It has high thermal stability and oxidation resistance .
Synthesis Analysis
The synthesis of 2,3-Norbornanedicarboxylic Acid involves multiple reactions, including dehydration, oxidation, and acid catalysis . A study mentions the hydrothermal synthesis of two-dimensional coordination polymers constructed from transition metals and 2,3-norbornanedicarboxylic acid .
Molecular Structure Analysis
The molecular formula of 2,3-Norbornanedicarboxylic Acid is C9H12O4 . The molecular weight is 184.19 g/mol . The compound has a unique steric structure with high structural linearity .
Chemical Reactions Analysis
The process of chemical reactions involving 2,3-Norbornanedicarboxylic Acid includes multiple reactions, such as dehydration, oxidation, and acid catalysis .
Physical And Chemical Properties Analysis
2,3-Norbornanedicarboxylic Acid is a colorless crystalline solid . It is soluble in water and many organic solvents . It has high thermal stability and oxidation resistance . The molecular weight is 184.19 g/mol .
Scientific Research Applications
2,3-Norbornanedicarboxylic Acid: A Comprehensive Analysis of Scientific Research Applications
Materials Science Development of Colorless Polyimides: 2,3-Norbornanedicarboxylic Acid is utilized in the creation of novel colorless polyimides (PIs). These PIs are derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride) (BNBDA) and exhibit a unique steric structure with high structural linearity, which is beneficial for applications requiring transparency and heat resistance .
Organic Synthesis Intermediate for Complex Molecules: This compound serves as an intermediate in organic synthesis, facilitating the construction of complex molecular architectures. Its unique structure allows for the synthesis of various bioactive molecules and pharmaceuticals .
Nanotechnology Surface Modification of Nanomaterials: Carboxylic acids like 2,3-Norbornanedicarboxylic Acid assist in the surface modification of carbon nanotubes and other nanomaterials. This modification is crucial for developing polymer nanocomposites with enhanced properties .
properties
IUPAC Name |
bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVOCRBADNIWDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938141 | |
Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Norbornanedicarboxylic Acid | |
CAS RN |
1724-08-9, 2435-37-2, 27862-85-7, 6343-11-9 | |
Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1724-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dihydronadic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1724-08-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC238000 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC237999 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC46410 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-NORBORNANEDICARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,3-Norbornanedicarboxylic acid suitable for constructing coordination polymers?
A1: 2,3-Norbornanedicarboxylic acid is a fascinating organic ligand for coordination polymer synthesis due to its rigid structure and the presence of two carboxylate groups. [] These carboxylate groups can act as bridges, coordinating to metal ions and facilitating the formation of extended two-dimensional or three-dimensional network structures. The rigid norbornane backbone introduces structural stability and can influence the overall topology of the resulting coordination polymer. []
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